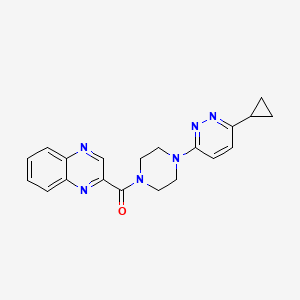

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone

Description

Propriétés

IUPAC Name |

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-quinoxalin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O/c27-20(18-13-21-16-3-1-2-4-17(16)22-18)26-11-9-25(10-12-26)19-8-7-15(23-24-19)14-5-6-14/h1-4,7-8,13-14H,5-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAZCQVSXIHDLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone, known chemically as BBP-671, is a synthetic heterocyclic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and interactions with various biological targets.

Chemical Structure

The chemical structure of BBP-671 features a piperazine ring substituted with a cyclopropylpyridazine and a quinoxaline moiety, which are known to contribute to its biological activity. The structural formula can be represented as follows:

BBP-671 exhibits its biological effects primarily through interactions with cellular targets involved in cancer proliferation and apoptosis. It has been shown to inhibit cell growth in various cancer cell lines by inducing apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and alterations in cell cycle progression.

Anticancer Properties

Recent studies have demonstrated the efficacy of BBP-671 against several cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 15.0 | Induction of apoptosis via caspase activation |

| HepG2 | 12.5 | Cell cycle arrest at G2/M phase |

| MCF-7 | 10.0 | Disruption of mitochondrial function |

| U251 | 18.0 | Inhibition of proliferation and induction of necrosis |

Case Studies

- Study on HCT116 Cells : A study evaluated the effect of BBP-671 on HCT116 colon cancer cells. The treatment led to a significant decrease in cell viability, with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspases 3 and 7, suggesting its potential as an anticancer agent .

- HepG2 Liver Cancer Study : In HepG2 liver cancer cells, BBP-671 demonstrated an IC50 of 12.5 µM, causing cell cycle arrest at the G2/M phase. This was linked to alterations in cyclin expression and increased levels of p53, indicating a p53-dependent pathway for its anticancer activity .

- MCF-7 Breast Cancer Cells : In MCF-7 breast cancer cells, BBP-671 exhibited an IC50 of 10 µM, disrupting mitochondrial membrane potential and leading to increased reactive oxygen species (ROS) production, ultimately triggering apoptosis .

Pharmacological Profile

BBP-671 has been characterized for its pharmacological properties beyond anticancer activity. It has shown antibacterial and antifungal properties in preliminary tests, indicating a broader spectrum of biological activity:

| Activity Type | Tested Organisms | Results |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition observed at 20 µg/mL |

| Antifungal | Candida albicans | MIC = 15 µg/mL |

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

- (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (Compound 2l): Core Differences: Replaces the quinoxaline group with a 7-chloroquinoline system and substitutes the cyclopropylpyridazine with a 4,4-difluorocycloclohexyl group. Physicochemical Properties:

- Molecular Weight : 393.14 g/mol (vs. target compound’s ~420–440 g/mol estimated range).

- Polarity : The difluorocyclohexyl group increases hydrophobicity compared to the cyclopropylpyridazine in the target compound.

- Spectral Data :

- 1H-NMR: Distinct signals at δ 6.87 (d, 1H, aromatic) and δ 8.76 (d, 1H, quinoline proton) .

- Other Piperazine-Quinoline Derivatives: For example, compound 9 ((S)-3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropan-1-amine) lacks the methanone bridge and instead incorporates a phenylpropan-1-amine chain.

Bioactivity and Binding Affinity

- Antimalarial Activity: Chloroquinoline derivatives (e.g., Compound 2l) are associated with antimalarial activity due to heme-binding interactions. The target compound’s quinoxaline moiety may instead target folate biosynthesis enzymes .

- CNS Penetration : Cyclopropyl groups (as in the target compound) improve blood-brain barrier permeability compared to bulkier substituents like difluorocyclohexyl groups .

Physicochemical and Stability Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.